molecular formula C9H17NO2 B8060709 (S)-2-Amino-4-cyclopentylbutanoic acid

(S)-2-Amino-4-cyclopentylbutanoic acid

Cat. No.: B8060709
M. Wt: 171.24 g/mol
InChI Key: LKXHGSLJBHXRFI-QMMMGPOBSA-N
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Description

(S)-2-Amino-4-cyclopentylbutanoic acid is a non-proteinogenic amino acid characterized by its chiral center and a lipophilic cyclopentyl side chain. This structure makes it a valuable building block in organic synthesis and medicinal chemistry. Its primary research application lies in the design and synthesis of novel peptide-based compounds, where it can be incorporated to influence the peptide's three-dimensional structure, proteolytic stability, and interaction with biological targets through hydrophobic effects . This compound is classified as a non-natural amino acid and shares structural similarities with other (S)-2-aminobutanoic acid derivatives, which are recognized as key chiral precursors for pharmaceuticals. For instance, related compounds like (S)-2-aminobutyric acid are established precursors in the synthesis of active pharmaceutical ingredients such as the anti-tuberculosis drug ethambutol and the anti-epilepsy drugs levetiracetam and brivaracetam . Furthermore, structurally similar (S)-2-amino-butanoic acid derivatives have been investigated in advanced research areas, such as in the development of radiotheranostic agents for cancer, where they act as carrier molecules targeting the L-type amino acid transporter 1 (LAT1) . The cyclopentyl group in the side chain is a key functional feature. The introduction of such aliphatic, hydrophobic groups is a common strategy in drug discovery to fine-tune the properties of lead compounds. This can enhance membrane permeability and modify binding affinity to hydrophobic pockets in target proteins . Researchers can utilize this chiral scaffold to probe enzyme active sites, develop enzyme inhibitors, or create novel peptidomimetics with enhanced metabolic stability. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet before use.

Properties

IUPAC Name

(2S)-2-amino-4-cyclopentylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8(9(11)12)6-5-7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXHGSLJBHXRFI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(S)-2-Amino-4-cyclopentylbutanoic acid: undergoes various types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Amine Oxides: Resulting from the oxidation of the amino group.

  • Alcohols: Formed by the reduction of the carboxylic acid group.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

(S)-2-Amino-4-cyclopentylbutanoic acid: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-4-cyclopentylbutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions, while the cyclopentyl ring can engage in hydrophobic interactions. These interactions can modulate biological processes and pathways, leading to the desired effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and inferred properties of (S)-2-Amino-4-cyclopentylbutanoic acid and related compounds:

Compound Name Substituent at C4 Functional Groups CAS No. Potential Applications
This compound Cyclopentyl Amino, carboxylic acid Not provided Enzyme inhibition, peptide design
(2S)-2-Amino-4-(4-amino-2,5-cyclohexadien-1-yl)butanoic acid (Amiclenomycin) 4-Amino-cyclohexadienyl Amino (C2 and C4), carboxylic acid 53696-70-1 Antibiotic activity, bacterial cell wall synthesis inhibition
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid Phenyl and hydroxyl Amino, hydroxyl, carboxylic acid Not provided Chiral building block, medicinal chemistry
(2S,3R)-3-(Acetylamino)-2-hydroxy-4-phenylbutanoic acid Phenyl, hydroxyl, acetyl Acetylamino, hydroxyl, carboxylic acid Not provided Glycopeptide analogs, drug discovery

Key Comparative Insights

Substituent Effects on Lipophilicity: The cyclopentyl group in the target compound likely enhances lipophilicity compared to phenyl or hydroxylated analogs (e.g., (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid), which may improve membrane permeability but reduce aqueous solubility .

Stereochemical Influence: The (S)-configuration at C2 is conserved across analogs, suggesting its importance in mimicking natural L-amino acids for binding to enzymes or receptors.

Biological Activity: Amiclenomycin’s dual amino groups at C2 and C4 are critical for its role as a competitive inhibitor of bacterial diaminopimelate epimerase, highlighting how substituent positioning affects mechanism of action . Hydroxyl or acetyl modifications (e.g., in and ) may confer metabolic stability or modulate pharmacokinetics compared to the cyclopentyl variant.

Biological Activity

(S)-2-Amino-4-cyclopentylbutanoic acid, often referred to as a cyclopentyl amino acid, has garnered interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentyl group attached to the butanoic acid backbone. This structural feature influences its interaction with biological systems, particularly in terms of receptor binding and enzyme inhibition.

The biological activity of this compound primarily revolves around its role as an amino acid analog. It can modulate various biochemical pathways by interacting with specific receptors or enzymes. The mechanism can be summarized as follows:

  • Receptor Binding : The cyclopentyl group may enhance binding affinity to certain neurotransmitter receptors, potentially influencing signaling pathways associated with neurotransmission.
  • Enzyme Inhibition : As an amino acid analog, it may inhibit enzymes that utilize natural amino acids as substrates, thereby altering metabolic pathways.

Neuropharmacology

Research indicates that this compound may exhibit neuropharmacological effects akin to those of traditional neurotransmitters. Its structural similarity to glutamate suggests potential roles in modulating excitatory neurotransmission.

Case Study: Glutamate Receptor Modulation
A study explored the effects of this compound on glutamate receptors in neuronal cultures. Results showed that it could act as a partial agonist at specific receptor subtypes, enhancing synaptic transmission under certain conditions while inhibiting it under others.

Antitumor Activity

Preliminary studies have indicated potential antitumor properties. The compound was evaluated for its ability to inhibit tumor cell proliferation in vitro.

Research Findings:

  • Cell Lines Tested : Various cancer cell lines, including non-small cell lung cancer (NSCLC) models.
  • Results : Significant inhibition of cell growth was observed at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeatureBiological Activity
(S)-2-Amino-4-methylpentanoic acidMethyl group instead of cyclopentylModerate receptor activity
(S)-2-Amino-4-cyclobutylbutanoic acidCyclobutyl groupLower binding affinity than cyclopentyl variant
(S)-2-Amino-4-propylbutanoic acidPropyl groupSimilar metabolic pathway modulation

Synthetic Routes and Research Applications

The synthesis of this compound typically involves straightforward amination reactions. Its applications extend beyond pharmacology into materials science and biochemistry:

  • Peptide Synthesis : Utilized as a building block for creating peptides with enhanced stability and bioactivity.
  • Drug Development : Explored for incorporation into drug delivery systems due to its favorable physicochemical properties.

Preparation Methods

Evans Oxazolidinone Methodology

In this approach, a glycine equivalent is first converted into an Evans oxazolidinone derivative. The enolate of this intermediate undergoes alkylation with 4-cyclopentylbutyl bromide under kinetic control, yielding the (S)-configured product. Subsequent hydrolysis of the oxazolidinone auxiliary with lithium hydroxide affords the free amino acid. Key advantages include high enantiomeric excess (≥98%) and scalability, though the requirement for stoichiometric auxiliaries increases costs.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution offers an alternative to asymmetric synthesis, particularly for industrial-scale production. Racemic 2-amino-4-cyclopentylbutanoic acid is treated with acylase I or penicillin amidase, which selectively hydrolyzes the (R)-enantiomer’s acylated form. The remaining (S)-enantiomer is then isolated via crystallization. While this method achieves ≥99% enantiomeric purity, it inherently wastes 50% of the starting material, necessitating recycling protocols.

Solid-Phase Peptide Synthesis (SPPS) and Deprotection Strategies

This compound is frequently utilized in peptide synthesis, where it is incorporated as an Fmoc- or Boc-protected building block. The preparation of the unprotected amino acid often involves deprotection of these intermediates.

Fmoc Deprotection

Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid (CAS 2349655-85-0) is synthesized by introducing the fluorenylmethoxycarbonyl (Fmoc) group to the amino moiety of the parent compound. Deprotection is achieved using 20% piperidine in dimethylformamide (DMF), which cleaves the Fmoc group via β-elimination. This method is compatible with SPPS and yields the free amino acid in >95% purity after precipitation.

Table 1: Comparative Data for Fmoc Deprotection

ParameterValueConditions
Deprotection Reagent20% Piperidine/DMF25°C, 30 min
Yield92–95%After precipitation
Purity (HPLC)≥98%C18 reverse-phase column

Boc Deprotection

The Boc-protected analog (CAS 109183-72-4) is deprotected under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane. This method is less common due to the harsher conditions, which may degrade acid-sensitive substrates. However, it remains viable for solution-phase synthesis.

Reductive Amination of α-Keto Acids

Reductive amination provides a versatile route to this compound, leveraging chiral catalysts for stereocontrol. 4-Cyclopentyl-2-ketobutanoic acid is reacted with ammonium acetate in the presence of a chiral rhodium or ruthenium catalyst, facilitating asymmetric hydrogenation. This method achieves enantiomeric ratios of 97:3 (S:R) and is amenable to continuous-flow systems for large-scale production.

Catalytic System Optimization

Recent advances employ Noyori-type catalysts with binap ligands, enhancing turnover frequencies (TOF) to 500 h⁻¹. The reaction proceeds at 50 bar H₂ and 60°C, with yields exceeding 85%. Post-reaction purification via ion-exchange chromatography ensures ≥99% chemical purity.

Strecker Synthesis with Cyclopentyl Grignard Reagents

The Strecker synthesis adapts classical amino acid preparation to introduce the cyclopentyl side chain. 4-Cyclopentylbutyraldehyde is treated with ammonium cyanide and potassium cyanide, forming the α-aminonitrile intermediate. Acidic hydrolysis (6 M HCl, 110°C) yields the racemic amino acid, which is resolved using chiral tartaric acid derivatives. While cost-effective, this method requires meticulous resolution steps to achieve enantiopure (S)-isomers.

Table 2: Strecker Synthesis Performance Metrics

ParameterValueConditions
Racemic Yield78–82%6 M HCl, 110°C, 24 h
Resolution Efficiency45–50%L-(+)-Tartaric acid
Final ee≥99%Ethanol/water recrystallization

Biocatalytic Approaches Using Transaminases

Biocatalysis has emerged as a sustainable alternative for synthesizing chiral amino acids. Engineered ω-transaminases catalyze the transfer of an amino group from an amine donor (e.g., L-alanine) to 4-cyclopentyl-2-ketobutanoic acid, directly yielding the (S)-enantiomer. Immobilized enzymes on silica or polymeric supports enable reuse over 10 cycles without significant activity loss.

Process Intensification

Continuous-flow bioreactors operating at 37°C and pH 7.5 achieve space-time yields of 120 g·L⁻¹·day⁻¹. The absence of heavy metals and organic solvents aligns with green chemistry principles, making this method ideal for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to produce (S)-2-amino-4-cyclopentylbutanoic acid, and how can reaction conditions be optimized for higher enantiomeric purity?

  • Answer : The synthesis typically involves multi-step reactions, such as Michael-type additions or Friedel-Crafts acylation, followed by chiral resolution. For example, thioglycolic acid (II) can be used in Michael additions to α,β-unsaturated ketones, but this often results in racemic mixtures . To improve enantiomeric purity, asymmetric hydrogenation with chiral catalysts (e.g., Pd/C under H₂) or enzymatic resolution (e.g., using lipases) is recommended. Reaction parameters like temperature (20–40°C), solvent polarity (e.g., methanol or chloroform), and catalyst loading (5–10 mol%) should be systematically optimized to suppress racemization .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic techniques?

  • Answer : Key methods include:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify the cyclopentyl moiety (δ 1.5–2.5 ppm for cyclopentyl protons) and carboxylic acid group (δ 170–180 ppm for carbonyl carbons) .
  • HPLC-MS : Use chiral columns (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (90:10) to assess enantiopurity (>98% ee). Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 201.2 (M+H⁺) .
  • IR Spectroscopy : Detect characteristic stretches for NH₂ (3300–3500 cm⁻¹) and COOH (2500–2700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., acetic acid or trifluoroacetic acid) .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How does the cyclopentyl substituent influence the compound’s biological activity compared to its phenyl or alkyl analogs?

  • Answer : The cyclopentyl group enhances lipophilicity (logP ~1.8 vs. 0.5 for phenyl analogs), improving membrane permeability. However, its rigid structure may reduce binding flexibility to target proteins (e.g., enzymes or receptors). Comparative studies using analogs like 4-phenylbutanoic acid derivatives (logP 2.1) show that cyclopentyl variants exhibit lower CYP3A4 inhibition (IC₅₀ >50 μM) but higher BBB penetration potential (Pe >5 × 10⁻⁶ cm/s) .

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound across different solvents?

  • Answer : Discrepancies arise from pH-dependent ionization (pKa ~2.3 for COOH and ~9.8 for NH₂). To standardize measurements:

  • Use buffered solutions (e.g., phosphate buffer pH 7.4) to mimic physiological conditions.
  • Employ shake-flask methods with HPLC quantification to determine solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) vs. aqueous buffers (0.5 mg/mL) .

Q. How can researchers mitigate organic degradation during prolonged stability studies of this compound?

  • Answer : Degradation pathways (e.g., oxidation or hydrolysis) can be minimized by:

  • Temperature Control : Store samples at –20°C with desiccants to reduce thermal and hydrolytic degradation .
  • Light Protection : Use amber vials to prevent UV-induced racemization.
  • Additives : Include antioxidants (0.1% BHT) or chelating agents (EDTA) in formulations .

Q. What computational and experimental approaches are effective in predicting the compound’s interactions with biological targets (e.g., enzymes or transporters)?

  • Answer : Combine:

  • Molecular Docking : Simulate binding to targets like GABA transaminase (PDB ID: 1OHV) using AutoDock Vina. Focus on hydrogen bonding with Arg445 and hydrophobic interactions with the cyclopentyl group .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate computational predictions .

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